molecular formula C7H10N2O3 B1590150 Ethyl 2-amino-4-methyloxazole-5-carboxylate CAS No. 79221-15-1

Ethyl 2-amino-4-methyloxazole-5-carboxylate

Cat. No. B1590150
CAS RN: 79221-15-1
M. Wt: 170.17 g/mol
InChI Key: LACXTUNIUGNJDW-UHFFFAOYSA-N
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Description

Ethyl 2-amino-4-methyloxazole-5-carboxylate is a chemical compound with the molecular formula C7H10N2O3 . It is also known by other names such as 2-Amino-4-methyl-oxazole-5-carboxylic acid ethyl ester, Ethyl 2-amino-4-methyl-1,3-oxazole-5-carboxylate, and 2-Amino-5-(ethoxycarbonyl)-4-methyl-1,3-oxazole .


Synthesis Analysis

The synthesis of thiazolylcarboxamide derivatives, which includes Ethyl 2-amino-4-methyloxazole-5-carboxylate, involves the reaction of ethyl 2-amino-4-methylthiazole-5-carboxylate or 1-(2-amino-4-methylthiazol-5-yl)ethan-1-one with four substituted carbonyl chlorides at 0 °C in excellent yield .


Physical And Chemical Properties Analysis

The physical and chemical properties of Ethyl 2-amino-4-methyloxazole-5-carboxylate include a density of 1.2±0.1 g/cm3, boiling point of 288.4±32.0 °C at 760 mmHg, and vapour pressure of 0.0±0.6 mmHg at 25°C . The compound appears as white to pale yellow or pale cream .

Scientific Research Applications

Enantioselective Synthesis

  • Enantioselective Synthesis: A study by Magata et al. (2017) focused on the synthesis of a related compound, Methyl 2-[1-[(tert-butoxycarbonyl)amino]ethyl]-4-methyloxazole-5-carboxylate, using a Pd-catalyzed amide coupling method. This process highlighted the potential of using Ethyl 2-amino-4-methyloxazole-5-carboxylate in complex organic syntheses, particularly in forming oxazole subunits in macrocyclic azole peptides (Magata et al., 2017).

Antimicrobial Activities

  • Antimicrobial Studies: Desai et al. (2019) investigated Ethyl 2-amino-4-methylthiazole-5-carboxylate for its antimicrobial properties. The compound and its derivatives exhibited notable activities against various bacterial and fungal strains, signifying its potential application in developing new antimicrobial agents (Desai et al., 2019).

Crystal Structure Analysis

  • Crystal Structure Analysis: The study by Kennedy et al. (2001) analyzed the crystal structure of Ethyl 2-aminooxazole-5-carboxylate. This research provides valuable insights into the molecular structure of the compound, which is crucial for understanding its chemical behavior and potential applications (Kennedy et al., 2001).

Chemical Synthesis

  • Chemical Synthesis Applications: The work by Cheng et al. (2016) and Boy et al. (2005) involved the use of Ethyl 2-amino-4-methyloxazole-5-carboxylate in the synthesis of various heterocyclic compounds. These studies illustrate the compound's utility in creating diverse chemical structures, beneficial for drug development and other chemical applications (Cheng et al., 2016); (Boy et al., 2005).

Safety And Hazards

Ethyl 2-amino-4-methyloxazole-5-carboxylate is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It may cause skin corrosion/irritation, serious eye damage/eye irritation, and specific target organ toxicity (single exposure). The target organs include the respiratory system .

properties

IUPAC Name

ethyl 2-amino-4-methyl-1,3-oxazole-5-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H10N2O3/c1-3-11-6(10)5-4(2)9-7(8)12-5/h3H2,1-2H3,(H2,8,9)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LACXTUNIUGNJDW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(N=C(O1)N)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H10N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10508961
Record name Ethyl 2-amino-4-methyl-1,3-oxazole-5-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10508961
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

170.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl 2-amino-4-methyloxazole-5-carboxylate

CAS RN

79221-15-1
Record name Ethyl 2-amino-4-methyl-1,3-oxazole-5-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10508961
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name ethyl 2-amino-4-methyl-1,3-oxazole-5-carboxylate
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

Ethyl 2-chloroacetoacetate (8.0 mL, 59 mmol) was added to a mixture of urea (10.6 g, 176 mmol) in MeOH (40 mL), and the reaction mixture was heated to 66° C. overnight. Upon cooling to room temperature, the solids were collected by filtration and suspended in 1 N aqueous NaOH (50 mL). This was extracted with EtOAc (100 mL). The aqueous layer was brought to pH ˜11 with NaOH and was extracted with EtOAc (3×100 mL). The EtOAc extracts were combined, dried over Na2SO4, filtered, and concentrated under reduced pressure. This gave 5.02 g (50%) of the title compound as a white solid. LC-MS: RT=5.1 min, [M+H]+=171.
Quantity
8 mL
Type
reactant
Reaction Step One
Name
Quantity
10.6 g
Type
reactant
Reaction Step One
Name
Quantity
40 mL
Type
solvent
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Ethyl 2-amino-4-methyloxazole-5-carboxylate
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Citations

For This Compound
1
Citations
M Xiao, L Xu, D Lin, W Lian, M Cui, M Zhang… - European Journal of …, 2021 - Elsevier
… Ethyl 2-amino-4-methyloxazole-5-carboxylate (A19, 50 mmol) and potassium carbonate (100 mmol) were dissolved in dichloromethane (100 mL), chloroacetyl chloride (8.0 mL) was …
Number of citations: 13 www.sciencedirect.com

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